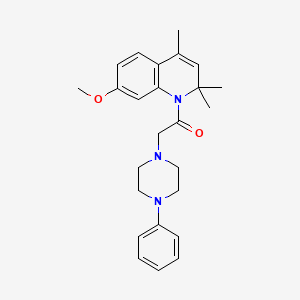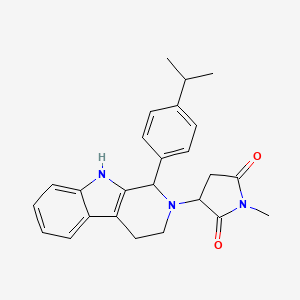
1-methyl-3-(1-(4-(1-methylethyl)phenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2,5-pyrrolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-3-(1-(4-(1-methylethyl)phenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2,5-pyrrolidinedione is a complex organic compound that belongs to the class of beta-carbolines. Beta-carbolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a unique structure that includes a pyrrolidinedione moiety, which is significant in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-(1-(4-(1-methylethyl)phenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2,5-pyrrolidinedione typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the beta-carboline core: This can be achieved through the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone under acidic conditions.
Introduction of the pyrrolidinedione moiety: This step often involves the use of a suitable dione precursor, which reacts with the beta-carboline intermediate under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as crystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-(1-(4-(1-methylethyl)phenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2,5-pyrrolidinedione can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
1-methyl-3-(1-(4-(1-methylethyl)phenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2,5-pyrrolidinedione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-methyl-3-(1-(4-(1-methylethyl)phenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2,5-pyrrolidinedione involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor binding: It may bind to specific receptors, modulating their activity and influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-3-(1-(4-(1-methylethyl)phenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2,5-pyrrolidinedione
- This compound
Uniqueness
This compound is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a beta-carboline core with a pyrrolidinedione moiety makes it a valuable molecule for research and potential therapeutic applications.
Properties
Molecular Formula |
C25H27N3O2 |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
1-methyl-3-[1-(4-propan-2-ylphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C25H27N3O2/c1-15(2)16-8-10-17(11-9-16)24-23-19(18-6-4-5-7-20(18)26-23)12-13-28(24)21-14-22(29)27(3)25(21)30/h4-11,15,21,24,26H,12-14H2,1-3H3 |
InChI Key |
UOQRGYIUNXAXSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C3=C(CCN2C4CC(=O)N(C4=O)C)C5=CC=CC=C5N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B11186160.png)
![2,4-dichloro-N-[(1Z)-4,4,5,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B11186162.png)
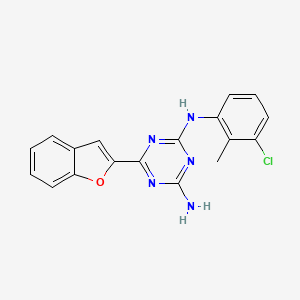

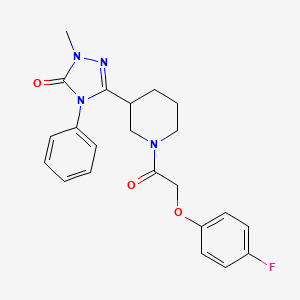
![(3,4-dimethoxyphenyl)(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B11186190.png)
![2-[2-(4-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B11186196.png)
![N-(3,5-dimethoxyphenyl)-2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]acetamide](/img/structure/B11186197.png)
![2H-Pyrido[2,1-b]quinazolin-6-one, 1,3,4,6-tetrahydro](/img/structure/B11186201.png)
![2-morpholino-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B11186220.png)
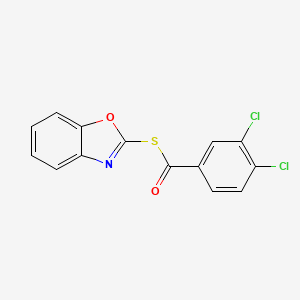
![9-(4-ethylphenyl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11186228.png)
![(5E)-3-ethyl-5-[(4-phenylpiperazin-1-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11186231.png)
